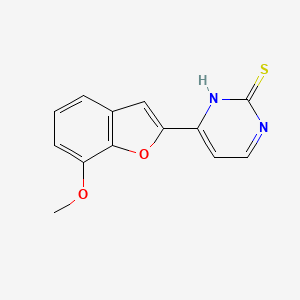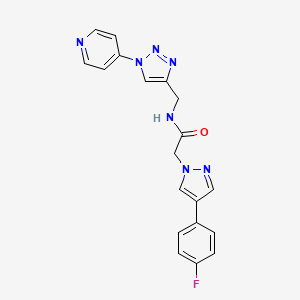
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTUPU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Chemical Interactions and Synthesis
Urea derivatives are actively researched for their complexation behaviors, which are crucial in the development of chemical sensors and catalysts. For example, studies have shown that N-(pyridin-2-yl),N'-substituted ureas exhibit selective association with counterparts through hydrogen bonding, a fundamental interaction for the development of supramolecular assemblies (Ośmiałowski et al., 2013). Additionally, urea derivatives have been utilized in the synthesis of novel compounds, demonstrating their role in expanding the toolkit of organic synthesis (Abdelrazek et al., 2010).
Molecular Recognition and Binding
Research on urea derivatives has also focused on their ability to recognize and bind specific molecules, a property that can be leveraged in designing new sensors and therapeutic agents. For instance, flexible urea derivatives have been studied for their antiacetylcholinesterase activity, highlighting their potential in addressing diseases where cholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Structural Studies and Materials Science
Urea derivatives play a role in materials science, where their structural properties and interactions are harnessed for developing new materials. Investigations into the solvolysis of N,N-bis(2-picolyl)ureas, for example, offer insights into reaction mechanisms and the design of materials with specific chemical reactivity (Belzile et al., 2014).
Biomedical Applications
In the biomedical field, urea derivatives are explored for their pharmacological properties, including their use as anticancer agents and enzyme inhibitors. The synthesis and evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors exemplify their potential in cancer therapy (Machado et al., 2015). Furthermore, the antioxidant activity of pyrrolyl selenolopyridine compounds indicates the broader applicability of urea derivatives in addressing oxidative stress-related conditions (Zaki et al., 2017).
Propriétés
IUPAC Name |
1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(17-10-14-4-3-8-22-14)18-11-15(13-5-9-21-12-13)19-6-1-2-7-19/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMONQNULWHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

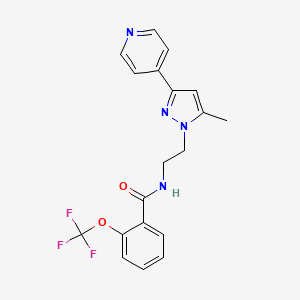
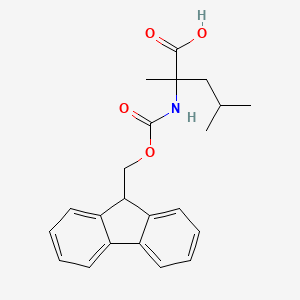
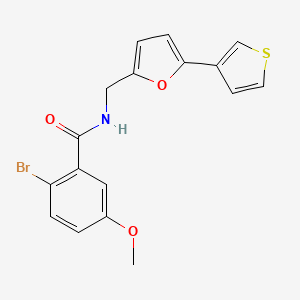
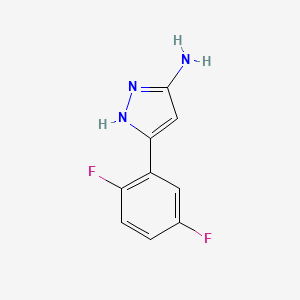
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)


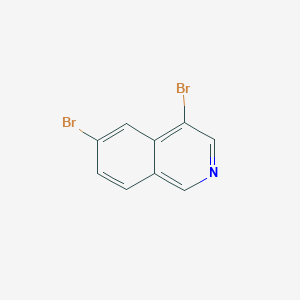
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)

